molecular formula C17H19ClN2 B1679854 1-(4-Chlorobenzhydryl)piperazine CAS No. 303-26-4

1-(4-Chlorobenzhydryl)piperazine

Cat. No.: B1679854
CAS No.: 303-26-4
M. Wt: 286.8 g/mol
InChI Key: UZKBSZSTDQSMDR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-(4-Chlorobenzhydryl)piperazine has been used in the synthesis of voltage-gated sodium channel 1.7 (Nav1.7) inhibitors, anticancer agents, and antihistamines

Cellular Effects

It has been used in the synthesis of anticancer agents , suggesting potential effects on cell signaling pathways, gene expression, and cellular metabolism in cancer cells.

Molecular Mechanism

It has been used in the synthesis of Nav1.7 inhibitors , suggesting potential binding interactions with this sodium channel

Preparation Methods

1-(4-Chlorobenzhydryl)piperazine can be synthesized through a reaction involving piperazine and 4-chlorobenzhydryl chloride. The process involves mixing piperazine with 4-chlorobenzhydryl chloride in the presence of a solvent such as toluene and a catalyst like potassium iodide (KI). The mixture is heated to 80°C and maintained at this temperature for a period of 2 hours, followed by refluxing for 12 hours . The reaction mixture is then cooled, and the product is isolated through filtration and washing with solvents like methylene dichloride (MDC) and toluene .

Chemical Reactions Analysis

1-(4-Chlorobenzhydryl)piperazine undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(4-Chlorobenzhydryl)piperazine can be compared with other similar compounds such as:

    Meclizine: An antihistamine used to treat motion sickness and vertigo.

    Chlorcyclizine: Another antihistamine with similar uses as meclizine.

    Hydroxyzine: An antihistamine used to treat anxiety and allergies.

    Cetirizine: A widely used antihistamine for allergy relief.

The uniqueness of this compound lies in its role as an inactive metabolite and its use in the synthesis of various pharmaceutical agents and research compounds .

Properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKBSZSTDQSMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18719-22-7 (unspecified hydrochloride), 894-56-4 (mono-hydrochloride)
Record name Norchlorcyclizine
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DSSTOX Substance ID

DTXSID00891490
Record name Norchlorcyclizine
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Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

303-26-4
Record name Norchlorcyclizine
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Record name Norchlorcyclizine
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Record name Norchlorcyclizine
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Record name Norchlorcyclizine
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Record name N-(4-chlorobenzhydryl)piperazine
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Record name NORCHLORCYCLIZINE
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Synthesis routes and methods I

Procedure details

370 g (0.839 mole) of levorotatory (-)-1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine (prepared in Example 3.A1) and 405 g of 4-hydroxybenzoic acid are added to 1 liter of a 30% solution of hydrobromic acid in acetic acid. The suspension is stirred for 17 hours at 25° C. 2 liters of water are then added thereto and the suspension is cooled in an ice bath. The precipitate which forms is filtered and washed with 750 ml of water. 2 liters of toluene and 0.9 liters of a 50% aqueous solution of sodium hydroxide are then added to the filtrate. The organic phase is decanted off and washed with 100 ml of water and then once again with 1 liter of a saturated aqueous solution of sodium chloride. The organic phase is dried over sodium sulfate, filtered and the solvent evaporated off under reduced pressure. The residue is recrystallized from 600 ml of boiling hexane. The solution is filtered while hot, so as to remove any slightly insoluble material and the filtrate is then allowed to crystallize, first at ambient temperature, and then for 24 hours in an ice bath. The crystals are filtered off, washed with hexane and dried under vacuum at 40° C. 204.15 g of levorotatory (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine are obtained.
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Synthesis routes and methods II

Procedure details

dextrorotatory dihydrochloride of 2-[2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethoxy]ethanol (compound J, prepared in Example 5.8);
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Synthesis routes and methods III

Procedure details

Levorotatory (−)-1-[(4-chlorophenyl)phenylmethyl]-4-[(phenyl)sulfonyl]piperazine (100 gm) is added to 30% hydrobromic acid in acetic acid (271 ml). The suspension is stirred at 25-30° C. for 1 hour, heated to 60° C. and maintained for 4 hours. Water (1000 ml) is added to reaction mass and cooled to 25-30° C. The precipitate formed is filtered off and washed with water (250 ml). Toluene (500 ml) is added to the aqueous layer and basified with 50% aqueous solution of sodium hydroxide. Toluene layer is separated, distilled under reduced pressure and the residue left is recrystallised from boiling hexane (160 ml). The solution is filtered and allowed to recrystallise first at ambient temperature, and then in an ice bath. The product is filtered off, washed with hexane and dried to obtain 55 gm of levorotatory (−)-1-[(4-chloro phenyl)phenylmethyl]piperazine [M.R: 89-93° C.; [α]D25=−15.6 (c=1, methanol); Chiral Purity by HPLC: 99.7%].
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

Synthesized according to General Procedure A: chloro(4-chlorophenyl)phenylmethane (4{26}, 5 mL, 26.1 mmol, 1 equiv.), piperazine (13.5 g, 156.7 mmol, 6 equiv.), THF (57.0 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5{26} (6.34 g, 85%) as a yellow liquid. 1H-NMR (500 MHz, CDCl3): δ 7.39-7.37 (m, 4H), 7.30-7.24 (m, 4H) 7.20 (t, 1H, J=7.5 Hz), 4.21 (s, 1H), 2.89 (t, 4H, J=5.0 Hz), 2.36 (br s, 4H), 1.82 (br s, 1H). 13C-NMR (125 MHz, CDCl3): δ 142.0, 141.2, 132.4, 129.2, 128.5, 128.5, 127.8, 127.0, 75.9, 53.2, 46.2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What biological activities have been reported for 1-(4-chlorobenzhydryl)piperazine derivatives?

A1: Research indicates that this compound derivatives demonstrate a range of biological activities, including:

  • Anti-cancer activity: Studies have shown that these derivatives exhibit significant cell growth inhibitory activity against various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cells. []
  • Anti-bradykinin effects: Derivatives incorporating this compound have shown potential as anti-bradykinin agents, effectively inhibiting bradykinin-induced smooth muscle contraction. []
  • Antihistamine activity: Some derivatives demonstrate both antihistamine activity and the ability to inhibit histamine release from mast cells. This suggests potential applications in treating allergic diseases and hypersensitivity reactions. []

Q2: How does the structure of this compound derivatives influence their biological activity?

A2: Structure-activity relationship (SAR) studies have revealed that modifications to the this compound scaffold can significantly impact biological activity.

  • Substitutions on the benzoyl group: Introducing various substituents on the benzoyl moiety of this compound significantly influences cytotoxicity against different cancer cell lines. []
  • Iminodiacetamide derivatives: Linking iminodiacetamide moieties to the this compound core resulted in compounds with varying degrees of antihistamine and histamine release inhibitory activities. []

Q3: What analytical techniques are commonly employed to characterize and study this compound derivatives?

A3: Several analytical techniques are used to characterize and quantify these compounds:

  • Spectroscopic methods: Elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are routinely employed for structural confirmation. [, ]
  • High-performance liquid chromatography (HPLC): HPLC, particularly with chiral stationary phases, is valuable for separating and analyzing enantiomers of this compound derivatives. This is crucial for understanding the relationship between chirality and biological activity. []

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